molecular formula C12H21N3 B12109620 N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine

Cat. No.: B12109620
M. Wt: 207.32 g/mol
InChI Key: TZUUJSPBJFCXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine ( 1152913-82-0) is an organic compound with a molecular formula of C 12 H 21 N 3 and a molecular weight of 207.32 g/mol [ citation:1 ]. Its structure integrates a cyclopentylamine group linked to a 1,3,5-trimethyl-1H-pyrazole moiety via a methylene bridge [ citation:9 ]. The 1,3,5-trimethylpyrazole core is a significant scaffold in medicinal chemistry. Pyrazole-containing compounds are recognized for their versatile biological activities and are found in numerous pharmaceuticals targeting a wide range of conditions [ citation:7 ]. The presence of the pyrazole ring can influence key physicochemical properties, such as lipophilicity and molecular stability, which may enhance a compound's suitability for pharmacological studies [ citation:9 ]. The cyclopentylamine component adds structural rigidity, which can be advantageous in the development of compounds with specific bioactive conformations [ citation:9 ]. This combination makes this compound a promising intermediate for synthetic chemistry programs, including the exploration of structure-activity relationships (SAR) in the design of new bioactive molecules [ citation:9 ]. This product is provided for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopentanamine

InChI

InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)8-13-11-6-4-5-7-11/h11,13H,4-8H2,1-3H3

InChI Key

TZUUJSPBJFCXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with Pentane-2,4-dione

Hydrazine hydrate reacts with pentane-2,4-dione (acetylacetone) in acidic conditions to form 1H-pyrazole, which undergoes subsequent methylation. For example, treatment with methyl iodide in the presence of potassium carbonate introduces methyl groups at positions 1, 3, and 5. This method achieves 70–80% yield but requires precise stoichiometry to avoid over-alkylation.

Direct Methylation of Pyrazole Derivatives

Pre-formed pyrazoles, such as 1H-pyrazole-4-carbaldehyde, are methylated using dimethyl sulfate or methyl triflate. Selective methylation at the 1-position is achieved under basic conditions (e.g., sodium hydride in THF), followed by 3,5-dimethylation via Friedel-Crafts alkylation with methyl chloride and aluminum chloride. This route offers regioselectivity but demands rigorous temperature control (-10°C to 25°C) to prevent side reactions.

Functionalization of the Pyrazole 4-Position

Introducing a methylene group at the 4-position of 1,3,5-trimethyl-1H-pyrazole is critical for subsequent amine coupling.

Vilsmeier-Haack Formylation

The pyrazole core undergoes formylation at the 4-position using the Vilsmeier-Haack reagent (POCl₃ and DMF) at 0–5°C, yielding 4-formyl-1,3,5-trimethyl-1H-pyrazole. Reduction with sodium borohydride converts the formyl group to a hydroxymethyl intermediate (85% yield), which is then halogenated using thionyl chloride to produce 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole.

Mannich Reaction

A one-pot Mannich reaction directly installs the methylene-amine group. Reacting 1,3,5-trimethyl-1H-pyrazole with formaldehyde and cyclopentanamine in acetic acid at 60°C generates the target compound via in situ formation of an iminium ion intermediate. This method bypasses isolation of chloromethyl intermediates but requires excess formaldehyde (3 equiv.) to drive the reaction to completion (yield: 65%).

Coupling with Cyclopentanamine

Nucleophilic Substitution

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole reacts with cyclopentanamine in dichloromethane under reflux (40°C, 12 h) with triethylamine as a base. The reaction proceeds via an SN2 mechanism, producing the target compound in 75% yield. Side products, such as bis-alkylated amines, are minimized by maintaining a 1:1 molar ratio of chloromethylpyrazole to cyclopentanamine.

Reductive Amination

4-Formyl-1,3,5-trimethyl-1H-pyrazole and cyclopentanamine undergo reductive amination using sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). This method affords a 68% yield and is advantageous for avoiding halogenated intermediates.

Alternative Multi-Component Approaches

Palladium-Catalyzed Cross-Coupling

Aryl halides, such as 4-bromo-1,3,5-trimethyl-1H-pyrazole, are coupled with cyclopentanamine via a Buchwald-Hartwig amination using palladium acetate and Xantphos as a ligand. Reactions in toluene at 110°C for 24 h achieve 60% yield but require stringent oxygen-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole with cyclopentanamine in DMF, enhancing yields to 82% while reducing reaction time.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitution4-(Chloromethyl)pyrazole, Et₃NReflux, 12 h75High selectivityRequires halogenated intermediates
Reductive AminationNaBH₃CN, MeOHRT, 24 h68Avoids halogensSensitive to pH
Palladium CatalysisPd(OAc)₂, Xantphos110°C, 24 h60Scalable for industrial useHigh catalyst loading
Microwave-AssistedDMF, MW irradiation150°C, 0.5 h82Rapid reactionSpecialized equipment required

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. The nucleophilic substitution route is favored in industry due to reagent availability and tolerance to scale-up. However, halogen waste from chloromethyl intermediates necessitates rigorous purification. Recent advances in flow chemistry enable continuous processing of the Mannich reaction, reducing batch variability and improving throughput (≥90% purity) .

Chemical Reactions Analysis

Types of Reactions

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Pyrazole Substituents Pyrazole Count Molecular Formula Key Properties/Applications
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine Trimethyl (positions unspecified) 1 C12H23N3 Hypothesized ligand for selective metal coordination
La None 2 C13H18N6 Tridentate ligand for Co(II), Cu(II), Cd(II) complexes
Lb 3,5-Dimethyl 2 C17H26N6 Stabilized metal complexes with enhanced solubility
Patent Compound Imidazo-pyrrolo-pyrazin-8-yl 1 (heterocycle) C23H33N5OSi Pharmaceutical intermediate (LC/MS m/z 566)

Research Findings and Implications

Synthetic Considerations : Similar to La/Lb, the target may be synthesized via nucleophilic substitution between cyclopentanamine and a trimethylpyrazole-methyl precursor. ’s use of silica gel chromatography (EtOAc/DCM) suggests shared purification strategies .

Potential Applications: While La/Lb are established in coordination chemistry, the target compound’s lipophilicity could favor applications in hydrophobic environments or as a precursor for functionalized materials.

Biological Activity

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol. This compound features a cyclopentanamine moiety linked to a trimethyl-substituted pyrazole, which contributes to its unique chemical properties and potential biological activities. The compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 1H-pyrazole-4-methanamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product. The compound can also participate in various chemical reactions, such as oxidation and reduction, which may yield different derivatives with potentially distinct biological activities.

Property Details
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
IUPAC NameN-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopentanamine
InChI KeyTZUUJSPBJFCXTH-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NN1C)C)CNC2CCCC2

Antimicrobial Activity

The compound has shown promising results in preliminary studies regarding its antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections. For instance, studies have demonstrated that derivatives of pyrazole compounds often possess significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. The mechanism of action may involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase). This activity could make it beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Study on Antimicrobial Activity : A study published in Medicinal Chemistry evaluated various pyrazole derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. This compound was among those tested, showing moderate activity against certain strains.
  • Inflammation Model : In an experimental model of inflammation, this compound was administered to assess its effect on edema formation. Results indicated a significant reduction in swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Mechanistic Insights : Further research is ongoing to elucidate the precise molecular targets of this compound. Preliminary findings suggest interactions with specific receptors involved in pain and inflammation pathways, warranting deeper investigation into its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves sequential alkylation and coupling steps. Key parameters include:
  • Deprotonation : Use sodium hydride (NaH) in dimethylformamide (DMF) to activate the pyrazole nitrogen .
  • Coupling : React with cyclopentanamine derivatives under inert atmospheres.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity during crystallization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for pyrazole protons (δ 7.2–8.1 ppm) and cyclopentyl CH2 groups (δ 1.5–2.5 ppm). Deuterated chloroform (CDCl3) is ideal for resolving splitting patterns .
  • HRMS (ESI) : Confirm molecular weight with m/z values matching [M+H]+. Calibrate using internal standards like sodium formate .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber vials at –20°C under argon to prevent oxidation. Avoid exposure to moisture (use desiccants) and acidic/basic conditions, which may hydrolyze the cyclopentylamine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace trimethylpyrazole with difluoromethyl or ethyl groups) .
  • Bioactivity Screening : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies (e.g., radioligand displacement). Compare IC50 values across analogs to identify critical functional groups .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (e.g., MTT) for cytotoxicity .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration.
  • Molecular Dynamics : Simulate interactions with lipid bilayers to predict membrane permeability .

Q. How can researchers identify biological targets for this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on sepharose beads and screen protein lysates for binding partners.
  • SPR Biosensing : Measure real-time binding kinetics with suspected targets (e.g., GPCRs or ion channels) .

Q. What analytical approaches are recommended for characterizing degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative media (H2O2).
  • LC-MS/MS Analysis : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z shifts to identify hydrolyzed or oxidized byproducts .

Q. How should toxicity profiling be conducted in early-stage development?

  • Methodological Answer :
  • In Vitro : Use hepatocyte viability assays (e.g., HepG2 cells) and hERG channel inhibition tests.
  • In Vivo (Preliminary) : Administer subacute doses in rodent models (10–100 mg/kg) and monitor serum ALT/AST levels .

Q. What computational tools can prioritize synthetic routes for novel derivatives?

  • Methodological Answer :
  • Retrosynthetic Software : Use Synthia or ChemAxon to identify feasible pathways.
  • Quantum Mechanics (QM) : Calculate activation energies for key steps (e.g., cyclopentylamine coupling) to optimize yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.